A Technical Guide to 5-Butylpyrimidin-2-amine: Synthesis, Properties, and Applications
A Technical Guide to 5-Butylpyrimidin-2-amine: Synthesis, Properties, and Applications
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence in nature, most notably as a key component of nucleobases, underscores its significance. The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide provides a comprehensive technical overview of 5-Butylpyrimidin-2-amine, a derivative with potential applications in drug discovery and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to provide a detailed profile for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
5-Butylpyrimidin-2-amine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a butyl group at the 5-position and an amine group at the 2-position.
Table 1: Physicochemical Properties of 5-Butylpyrimidin-2-amine
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃N₃ | PubChem[3] |
| Molecular Weight | 151.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 151.11095 Da | PubChem[3] |
| Predicted XlogP | 1.7 | PubChem[3] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents like methanol and ethanol, with moderate solubility in water.[4] | Inferred from aminopyrimidine analogs[4] |
Synthesis Methodology
The most established and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the condensation reaction between a suitable 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine salt.[5] This approach, often referred to as the Remfry-Hull synthesis, provides a direct route to the pyrimidine core.
General Reaction Scheme
The synthesis of 5-Butylpyrimidin-2-amine can be achieved by the cyclocondensation of a butyl-substituted β-ketoester, such as ethyl 2-butylacetoacetate, with guanidine hydrochloride in the presence of a base.[6]
Caption: General synthesis workflow for 5-Butylpyrimidin-2-amine.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for analogous compounds and may require optimization.[2][6]
Materials:
-
Ethyl 2-butylacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Standard reflux and extraction glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Causality: Sodium ethoxide acts as a strong base required to deprotonate the guanidine hydrochloride and facilitate the condensation reaction. Fresh preparation ensures its reactivity.
-
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir until dissolved. Then, add ethyl 2-butylacetoacetate (1.0 eq) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrimidine ring.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Neutralize the residue with dilute hydrochloric acid and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis (Predicted)
Caption: Predicted spectroscopic features of 5-Butylpyrimidin-2-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the butyl chain and the pyrimidine ring. The two protons on the pyrimidine ring at positions 4 and 6 would appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent. The butyl group will show a triplet for the terminal methyl group, a triplet for the alpha-methylene group adjacent to the ring, and a complex multiplet for the other two methylene groups.[8]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would resonate at lower field (typically >150 ppm for C2, C4, and C6, and around 110-120 ppm for C5). The carbons of the butyl chain will appear in the aliphatic region of the spectrum (<40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[7] Strong absorptions between 2850-2960 cm⁻¹ will be due to the C-H stretching of the butyl group. The fingerprint region will contain characteristic C=N and C=C stretching vibrations of the pyrimidine ring between 1550-1650 cm⁻¹, along with the N-H bending vibration.[7]
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C₈H₁₃N₃. The predicted m/z for the protonated molecule [M+H]⁺ is 152.11823.[3] Fragmentation patterns would likely involve the loss of fragments from the butyl chain.
Applications in Research and Drug Development
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with various biological targets.[1] Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature the 2-aminopyrimidine scaffold, which often acts as a hinge-binding motif. The development of potent inhibitors for targets like Polo-like kinase 4 (PLK4) highlights the importance of this chemical class in cancer research.[1]
-
Antimicrobial Agents: The pyrimidine ring is a component of various antibacterial and antifungal compounds. The structural versatility of 2-aminopyrimidines allows for the development of new agents to combat infectious diseases.[2]
-
Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives have shown activity as partial agonists for serotonin receptors, such as 5-HT1A, suggesting potential applications in treating neurological and psychiatric disorders.
The introduction of a 5-butyl group modifies the lipophilicity of the 2-aminopyrimidine core, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes 5-Butylpyrimidin-2-amine an interesting building block for creating libraries of novel compounds for screening against various biological targets.
Safety and Handling
Specific toxicity data for 5-Butylpyrimidin-2-amine is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
5-Butylpyrimidin-2-amine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through well-established condensation methodologies. While detailed experimental characterization is not yet widely published, its chemical properties can be reliably predicted based on the extensive knowledge of related aminopyrimidine structures. The presence of the 2-amino group provides a critical interaction point for biological targets, while the 5-butyl substituent offers a means to modulate lipophilicity and pharmacokinetic profiles. Further investigation into the biological activities of derivatives of 5-Butylpyrimidin-2-amine is warranted and could lead to the discovery of novel therapeutic agents.
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